molecular formula C18H23FN2O2S2 B2965855 1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1234834-49-1

1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2965855
CAS RN: 1234834-49-1
M. Wt: 382.51
InChI Key: UYDJKOGPNZGGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23FN2O2S2 and its molecular weight is 382.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

  • Enantioselective Allylic Alkylation : The compound has been used in highly regio- and enantioselective allylic alkylation, resulting in enantiopure fluorobis(phenylsulfonyl)methylated compounds. This process is significant in synthesizing monofluoro-methylated ibuprofen, maintaining optical purity (Liu et al., 2009).

Organic Chemistry

  • Vinyl Fluoride Synthesis : The compound has facilitated the synthesis of vinyl fluorides through the Horner-Wittig reaction, showcasing its utility in producing α-fluoro-α,β-unsaturated sulfones (Mccarthy et al., 1990).
  • Fluorine Chemistry : In fluorine chemistry, the compound has been involved in reactions like phenyliodoniumbis(fluorosulfonyl)methylide formation, playing a key role in generating organic derivatives of elements in groups V and VI (Orda et al., 1991).

Biochemistry and Molecular Pharmacology

  • HMG-CoA Reductase Inhibition : The compound has shown effectiveness in inhibiting HMG-CoA reductase in vitro. Its derivatives have been potent cholesterol biosynthesis inhibitors, highlighting its potential in treating cholesterol-related conditions (Watanabe et al., 1997).

Analytical Chemistry

  • Fluorescence Analysis : A method for determining stronger acids like methanesulfonic acid using N-methylacridone fluorophore has been developed, where the compound plays a crucial role. This highlights its application in sensitive and selective analytical procedures (Masuda et al., 2005).

Radiopharmaceuticals

  • Radiopharmaceutical Synthesis : The compound has been used in the automated one-step synthesis of [(18)F]FCWAY, a serotonin receptor ligand for clinical human studies. This application is crucial in the field of nuclear medicine and biology (Vuong et al., 2007).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c19-18-3-1-2-16(10-18)14-25(22,23)20-11-15-4-7-21(8-5-15)12-17-6-9-24-13-17/h1-3,6,9-10,13,15,20H,4-5,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDJKOGPNZGGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.